molecular formula C9H8ClN B13251813 3-(3-Chlorophenyl)prop-2-yn-1-amine

3-(3-Chlorophenyl)prop-2-yn-1-amine

Cat. No.: B13251813
M. Wt: 165.62 g/mol
InChI Key: HZDOKEJPUUXXFL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8ClN. It is a derivative of propargylamine, featuring a chlorophenyl group attached to the propargylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-amine typically involves the reaction of 3-chlorobenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alkenes, alkanes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Chlorophenyl)prop-2-yn-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)prop-2-yn-1-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can also affect the compound’s properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2

InChI Key

HZDOKEJPUUXXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C#CCN

Origin of Product

United States

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